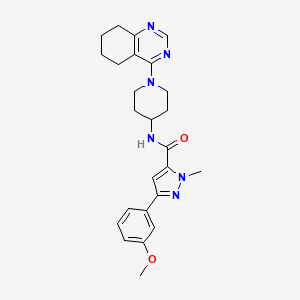

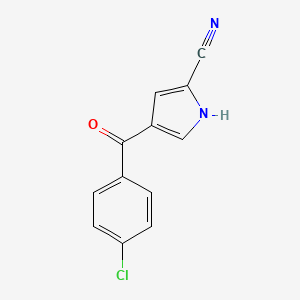

3-(3-methoxyphenyl)-1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents. The specific compound mentioned includes a methoxyphenyl group, a tetrahydroquinazolinyl piperidinyl moiety, and a carboxamide group, suggesting a complex molecular structure that could be relevant for biological interactions.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multiple steps and specific reagents. For instance, the synthesis of a related compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), was achieved in two steps starting from indanones and phenyl isothiocyanates . Another related synthesis involved the use of TBTU as a catalyst and diisopropyl ethylamine as a base in acetonitrile at room temperature to produce 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by various spectroscopic methods, including NMR, mass spectra, and FT-IR, as well as by X-ray crystallography . For example, the related compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was confirmed to have a twisted conformation between the pyrazole and thiophene rings, with a dihedral angle of 78.51(13)° . Such detailed structural analysis is crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by the substituents on the pyrazole ring. The presence of electron-donating or electron-withdrawing groups can affect the compound's ability to participate in various chemical reactions. For instance, the compound GN39482 was found to inhibit tubulin polymerization, which is a critical process in cell division, suggesting that the pyrazole derivative can interact with biological macromolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability and solubility, can be studied using techniques like TG-DTG and by analyzing solvent effects on structural parameters . The related compound mentioned earlier was found to be thermally stable up to 190°C . Additionally, the non-linear optical properties of these compounds can be investigated, which may have implications for materials science applications .

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Heterocyclic compounds, which include molecules with rings containing atoms of at least two different elements, are of significant interest in medicinal chemistry due to their diverse therapeutic properties. The synthesis and characterization of novel heterocyclic compounds derived from structurally similar compounds to the one have been explored for their potential anti-inflammatory, analgesic, and antimicrobial activities. These studies highlight the potential of such compounds in developing new therapeutic agents.

- Synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from related structures demonstrated promising anti-inflammatory and analgesic activities, suggesting a pathway for the development of new drugs (Abu‐Hashem et al., 2020).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular properties of compounds derived from or structurally similar to the queried chemical have been a focus, indicating their potential application in addressing resistant microbial strains and tuberculosis.

- A study on fluoroquinolone-based 4-thiazolidinones, which shares a structural motif with the compound of interest, showed significant antifungal and antibacterial activities, underscoring the compound's potential in antimicrobial research (Patel & Patel, 2010).

Cancer Research

Research into compounds with similar structures has also extended into the field of cancer, where they have been evaluated for their cytotoxicity against various cancer cell lines. This suggests potential applications in the development of new chemotherapeutic agents.

- The synthesis and cytotoxic activity of N-[2-(Dimethylamino)ethyl] carboxamide derivatives of benzofuro[2,3-b]quinoline and related compounds demonstrated growth inhibition properties against a series of cancer cell lines, indicating their potential use in cancer treatment (Bu, Deady, & Denny, 2000).

Antiproliferative Activity

The exploration of antiproliferative activities against human cancer cells by compounds sharing structural features with the query compound highlights the potential for their use in cancer therapy, particularly through mechanisms such as tubulin polymerization inhibition.

- A study on indenopyrazoles, related in structural complexity, identified a compound with promising antiproliferative activity toward human cancer cells, functioning through tubulin polymerization inhibition (Minegishi et al., 2015).

Propiedades

IUPAC Name |

5-(3-methoxyphenyl)-2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O2/c1-30-23(15-22(29-30)17-6-5-7-19(14-17)33-2)25(32)28-18-10-12-31(13-11-18)24-20-8-3-4-9-21(20)26-16-27-24/h5-7,14-16,18H,3-4,8-13H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPGQNJAWQHIIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3CCN(CC3)C4=NC=NC5=C4CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methoxyphenyl)-1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2563564.png)

![N-[(dimethylamino)methylene]-N-[(4-methylbenzyl)oxy]urea](/img/structure/B2563568.png)

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine](/img/structure/B2563570.png)

![5H,6H,7H,8H-Imidazo[1,2-A]pyridin-5-ylmethanol](/img/structure/B2563571.png)

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B2563576.png)

![N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2563578.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopentanecarboxamide](/img/structure/B2563583.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2563585.png)

![3-amino-4-(furan-2-yl)-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2563586.png)